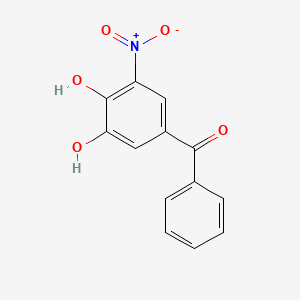
(3,4-Dihydroxy-5-nitrophenyl)phenylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dihydroxy-5-nitrophenyl)phenylmethanone is an organic compound belonging to the class of benzophenones. These compounds are characterized by a ketone group attached to two phenyl groups. The compound’s chemical formula is C13H9NO5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydroxy-5-nitrophenyl)phenylmethanone typically involves the nitration of (3,4-dihydroxyphenyl)phenylmethanone. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration reactions followed by purification processes such as recrystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
(3,4-Dihydroxy-5-nitrophenyl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Ethers and esters.
Applications De Recherche Scientifique
(3,4-Dihydroxy-5-nitrophenyl)phenylmethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of (3,4-Dihydroxy-5-nitrophenyl)phenylmethanone involves its interaction with various molecular targets. The compound’s hydroxyl and nitro groups play a crucial role in its reactivity. For instance, the hydroxyl groups can form hydrogen bonds with biological molecules, while the nitro group can undergo reduction to form reactive intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3,4-Dihydroxy-5-methoxybenzoyl)taraxerol
- (3,4-Dihydroxy-5-nitrophenyl)-[4-(hydroxymethyl)phenyl]methanone
Uniqueness
(3,4-Dihydroxy-5-nitrophenyl)phenylmethanone is unique due to its specific substitution pattern on the benzophenone core. The presence of both hydroxyl and nitro groups imparts distinct chemical reactivity and potential biological activities compared to other benzophenones .
Propriétés
Numéro CAS |
125628-96-8 |
|---|---|
Formule moléculaire |
C13H9NO5 |
Poids moléculaire |
259.21 g/mol |
Nom IUPAC |
(3,4-dihydroxy-5-nitrophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H9NO5/c15-11-7-9(6-10(13(11)17)14(18)19)12(16)8-4-2-1-3-5-8/h1-7,15,17H |
Clé InChI |
MCOIDMKILOXTJS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-] |
Key on ui other cas no. |
125628-96-8 |
Synonymes |
3,4-dihydroxy-5-nitrobenzophenone BIA 3-228 BIA-3-228 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














